molecular formula C7H5I2NO B8132031 2-Amino-3,5-diiodobenzaldehyde

2-Amino-3,5-diiodobenzaldehyde

Cat. No.: B8132031
M. Wt: 372.93 g/mol
InChI Key: RSZHVJZECPLSMU-UHFFFAOYSA-N
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Description

2-Amino-3,5-diiodobenzaldehyde is an organic compound characterized by the presence of an amino group, two iodine atoms, and an aldehyde group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5-diiodobenzaldehyde typically involves the iodination of 2-Aminobenzaldehyde. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an acidic medium. The reaction proceeds as follows:

  • Dissolve 2-Aminobenzaldehyde in an appropriate solvent such as acetic acid.
  • Add iodine and the oxidizing agent to the solution.
  • Stir the reaction mixture at a controlled temperature until the reaction is complete.
  • Isolate the product by filtration or extraction, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,5-diiodobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiourea.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: 2-Amino-3,5-diiodobenzoic acid.

    Reduction: 2-Amino-3,5-diiodobenzyl alcohol.

    Substitution: 2-Amino-3,5-diazidobenzaldehyde (when using sodium azide).

Scientific Research Applications

2-Amino-3,5-diiodobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Biology: Employed in the development of molecular probes and imaging agents due to its ability to form stable complexes with various biomolecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Amino-3,5-diiodobenzaldehyde depends on its specific application. In biological systems, it may interact with proteins and enzymes through covalent bonding or non-covalent interactions, affecting their function and activity. The presence of iodine atoms can enhance the compound’s ability to penetrate cell membranes and target specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,5-dibromobenzaldehyde: Similar structure but with bromine atoms instead of iodine. It is used in the synthesis of pharmaceuticals and organic compounds.

    2-Amino-3,5-dichlorobenzaldehyde: Contains chlorine atoms and is used in the production of agrochemicals and dyes.

    2-Amino-3,5-difluorobenzaldehyde: Contains fluorine atoms and is employed in medicinal chemistry for the development of fluorinated drugs.

Uniqueness

2-Amino-3,5-diiodobenzaldehyde is unique due to the presence of iodine atoms, which confer distinct chemical reactivity and biological properties. The larger atomic size and higher electronegativity of iodine compared to other halogens can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

IUPAC Name

2-amino-3,5-diiodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5I2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZHVJZECPLSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)N)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5I2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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